molecular formula C9H8N4O3S B11643656 6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol

6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol

Cat. No.: B11643656
M. Wt: 252.25 g/mol
InChI Key: QDLQQJZOOMDYKP-UHFFFAOYSA-N
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Description

6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol is a complex organic compound characterized by its unique structure, which includes both pyrimidine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol typically involves multi-step organic reactions. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of p-toluenesulfonic acid monohydrate in ethanol under reflux conditions . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methyl-2-pyrone: Shares a similar pyrone structure but lacks the pyridazine ring.

    1,3-Dimethylbarbituric acid: Contains a barbituric acid core but differs in its overall structure and functional groups.

Uniqueness

6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol is unique due to its combination of pyrimidine and pyridazine rings, along with the presence of hydroxyl and sulfanyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H8N4O3S

Molecular Weight

252.25 g/mol

IUPAC Name

6-methyl-5-[(6-oxo-1H-pyridazin-3-yl)oxy]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C9H8N4O3S/c1-4-7(8(15)11-9(17)10-4)16-6-3-2-5(14)12-13-6/h2-3H,1H3,(H,12,14)(H2,10,11,15,17)

InChI Key

QDLQQJZOOMDYKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)OC2=NNC(=O)C=C2

Origin of Product

United States

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